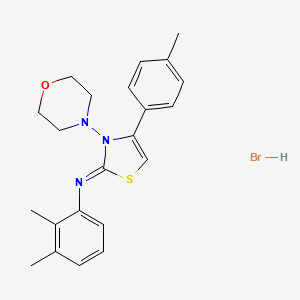
(Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a useful research compound. Its molecular formula is C22H26BrN3OS and its molecular weight is 460.43. The purity is usually 95%.
BenchChem offers high-quality (Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Catalysis
Compounds containing morpholino, thiazolyl, and aniline groups have been explored for their roles in chemical synthesis and catalysis. For example, Dimethylformamide (DMF) has been demonstrated to act as an efficient source of carbon monoxide in palladium-catalyzed aminocarbonylations of aryl bromides, including those with morpholine and aniline as reaction partners (Wan, Alterman, Larhed, & Hallberg, 2002). This suggests that compounds with similar structural features might play a role in facilitating or undergoing novel catalytic reactions, particularly in the synthesis of complex organic molecules.
Antimicrobial Applications
Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the potential of thiazole-containing compounds in developing new antimicrobial agents. For instance, a study on the synthesis of linezolid-like molecules and their evaluation against various microbial activities shows that thiazolyl compounds exhibit significant antitubercular activities (Başoğlu, Yolal, Demirba, & Bektaş, 2012). This suggests that "(Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide" may have potential applications in antimicrobial research, possibly leading to the development of new therapeutic agents.
Material Science and Organic Electronics
Thiazole and aniline derivatives have also been investigated for their applications in material science, including organic light-emitting diodes (LEDs) and organic electronics. The electroluminescent properties of zinc(II) 2-(2-hydroxyphenyl)benzothiazolate complexes suggest that related compounds could contribute to advancements in organic LED materials and technologies (Yu, Yin, Liu, Shuai, & Zhu, 2003). This hints at the potential utility of our compound of interest in developing new materials for electronic applications.
Drug Discovery and Pharmacological Research
The structural elements present in "(Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide" are reminiscent of those found in molecules with significant biological activities, such as kinase inhibitors and compounds with neuroprotective properties. For instance, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinase-2 (CDK2), a key enzyme in cell cycle regulation, highlighting the potential for such compounds in cancer therapy research (Wang et al., 2004). This suggests possible pharmacological applications for the compound , especially in areas related to cancer and cell cycle control.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS.BrH/c1-16-7-9-19(10-8-16)21-15-27-22(25(21)24-11-13-26-14-12-24)23-20-6-4-5-17(2)18(20)3;/h4-10,15H,11-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULUSEZEQPSVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC(=C3C)C)N2N4CCOCC4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2836355.png)


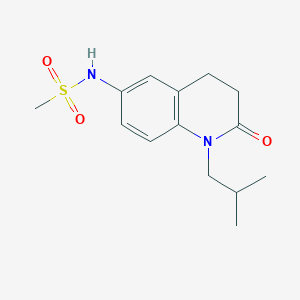
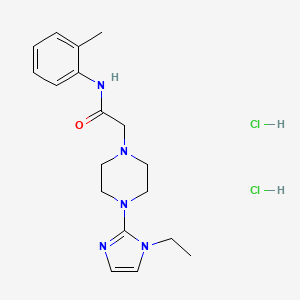
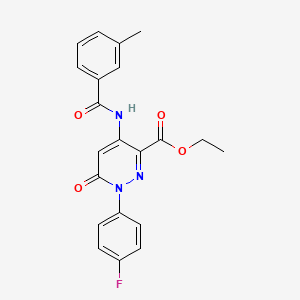
![3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B2836363.png)
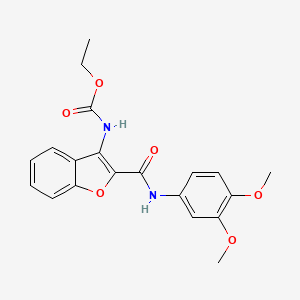
![[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine](/img/structure/B2836366.png)
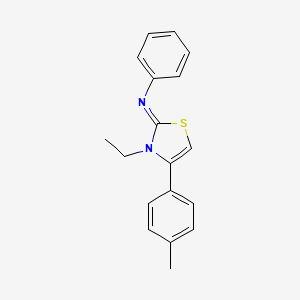
![N-(2,5-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2836368.png)
![4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methyl-1-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butan-1-one](/img/structure/B2836373.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2836375.png)
![N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide](/img/structure/B2836378.png)